4-(4-phenylbutoxy)benzoyl Chloride
Description
Structure
3D Structure
Properties
CAS No. |
108807-05-2 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-(4-phenylbutoxy)benzoyl chloride |
InChI |
InChI=1S/C17H17ClO2/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2 |
InChI Key |
BWMGOAWQGSLEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Phenylbutoxy Benzoyl Chloride
Direct Conversion from 4-(4-Phenylbutoxy)benzoic Acid
The most direct route to 4-(4-phenylbutoxy)benzoyl chloride involves the chlorination of 4-(4-phenylbutoxy)benzoic acid. This transformation is a standard procedure in organic synthesis, where a hydroxyl group of the carboxylic acid is substituted with a chlorine atom, yielding the more reactive acyl chloride.
Reagents and Reaction Conditions for Carboxylic Acid Chlorination
The successful conversion of a carboxylic acid to an acyl chloride relies on the selection of an appropriate chlorinating agent and the careful control of reaction parameters.
Oxalyl chloride is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids. Its use is often favored due to the formation of volatile byproducts (carbon dioxide and hydrogen chloride), which can be easily removed from the reaction mixture, simplifying purification. A patent for the synthesis of 4-phenoxybenzoyl chloride describes a similar acylation reaction where oxalyl chloride is a possible acylating reagent. google.com
The choice of solvent is crucial for the reaction's success. Methylene chloride (dichloromethane) is a frequently used solvent for this type of transformation due to its inertness and ability to dissolve both the starting material and the acyl chloride product. google.comgoogle.com It is also relatively low-boiling, which facilitates its removal after the reaction is complete.
Temperature control is another critical factor. These reactions are often carried out at low to ambient temperatures to minimize side reactions. A patent describing the synthesis of a pranlukast (B1678047) intermediate, 4-(4-phenylbutoxy)benzoic acid, mentions its use in a subsequent acylation reaction in a dichloromethane (B109758) system. google.com
Anhydrous Environment Requirements for Acyl Chloride Formation
The formation of acyl chlorides necessitates strictly anhydrous (water-free) conditions. Acyl chlorides are highly reactive towards water, readily hydrolyzing back to the corresponding carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent this reverse reaction and ensure a high yield of the desired product. The Williamson ether synthesis, a related reaction for forming ether linkages, also emphasizes the detrimental effect of moisture. francis-press.com
Preparative Routes to 4-(4-Phenylbutoxy)benzoic Acid Precursors
The synthesis of the starting material, 4-(4-phenylbutoxy)benzoic acid, can be achieved through various multi-step reaction sequences starting from basic chemical building blocks.
Multi-Step Reaction Sequences from Basic Building Blocks
Several synthetic strategies for 4-(4-phenylbutoxy)benzoic acid have been reported. One common approach involves the condensation of a 4-phenylbutane derivative containing a leaving group with a p-hydroxybenzoate ester, followed by hydrolysis. google.com
A patented method details a synthesis starting from 1-bromo-4-phenylbutane (B79780) and methylparaben (methyl p-hydroxybenzoate). patsnap.com This reaction is an example of the Williamson ether synthesis, where an alkoxide (formed from the methylparaben) reacts with an alkyl halide (1-bromo-4-phenylbutane) to form an ether linkage. francis-press.compatsnap.commasterorganicchemistry.comkhanacademy.orgorganicchemistrytutor.comyoutube.com The resulting ester is then hydrolyzed to yield 4-(4-phenylbutoxy)benzoic acid. google.compatsnap.com
A different multi-step synthesis begins with 4-chloro-1-butanol (B43188) and benzene (B151609). google.com The process involves a Friedel-Crafts alkylation to form 4-phenyl-n-butanol, which is then converted to a sulfonate ester. This intermediate subsequently reacts with methyl parahydroxybenzoate, and the final step is the hydrolysis of the ester to the desired carboxylic acid. google.com
The following table summarizes a selection of reported synthetic routes to 4-(4-phenylbutoxy)benzoic acid:
| Starting Materials | Key Steps | Reference |
| 1-Bromo-4-phenylbutane, Methylparaben | Williamson ether synthesis, Hydrolysis | patsnap.com |
| β-Bromophenylethane | Grignard reaction, Ethylene oxide addition, Mesylation, Substitution, Hydrolysis | google.com |
| 4-Chloro-1-butanol, Benzene | Friedel-Crafts alkylation, Sulfonylation, Etherification, Hydrolysis | google.com |
Catalytic Systems in Precursor Synthesis
A documented synthetic route starts from 4-chloro-1-butanol and proceeds in four steps to yield 4-(4-phenylbutoxy)benzoic acid. google.com This method highlights the use of specific inorganic catalysts—ferrous sulfate (B86663), lithium chloride, and manganese chloride—in the first three steps, respectively, to improve reaction conditions and efficiency. google.com The final step in the precursor synthesis is typically a hydrolysis reaction to convert an ester intermediate into the desired carboxylic acid. google.com
The strategic application of inexpensive and simple inorganic catalysts is crucial for developing efficient and economically viable synthetic processes. In the synthesis of 4-(4-phenylbutoxy)benzoic acid, these catalysts play distinct roles in sequential steps. google.com
Ferrous Sulfate (FeSO₄): Iron catalysts are recognized for their low cost and effectiveness in a variety of organic transformations, including cross-coupling and alkylation reactions. mdpi.comrsc.orggoogle.com In the synthesis of the 4-(4-phenylbutoxy)benzoic acid precursor, ferrous sulfate is utilized as a catalyst in the initial step. google.com While the specific reaction is part of a multi-step sequence starting from 4-chloro-1-butanol, iron catalysts are generally known to facilitate C-C and C-O bond-forming reactions. google.commdpi.commdpi.com
Lithium Chloride (LiCl): Lithium chloride is often used as an additive or co-catalyst in organic synthesis. sarchemlabs.comchemrxiv.org It can enhance reaction rates and selectivity in nucleophilic substitution reactions. In one patented method, lithium chloride is employed as a catalyst to synthesize a 4-phenylbutoxy sulfonic acid ester intermediate from 4-phenyl-n-butanol and methanesulfonyl chloride. google.com The high catalytic efficiency of lithium chloride is noted in this transformation. google.com Its role can involve activating the electrophile or enhancing the nucleophilicity of the reacting species, which is a common strategy in ether synthesis. chemrxiv.orgbyjus.com
Manganese Chloride (MnCl₂): Manganese-based catalysts are effective in various coupling reactions. dtu.dknih.gov In the synthesis of a key intermediate for 4-(4-phenylbutoxy)benzoic acid, manganese chloride is added to catalyze the formation of 4-(4-phenylbutoxy)benzonitrile. google.com This catalyst demonstrates high efficiency and is easily removed after the reaction, which is beneficial for industrial applications. google.com Manganese catalysts are also known to mediate C-C and C-N bond formation through "borrowing hydrogen" mechanisms, showcasing their versatility in organic synthesis. nih.govbeilstein-journals.org
Table 1: Role of Inorganic Catalysts in the Synthesis of 4-(4-Phenylbutoxy)benzoic Acid Precursors
| Catalyst | Precursor Step | Function | Reference |
|---|---|---|---|
| Ferrous Sulfate | Initial step from 4-chloro-1-butanol | Catalyzes initial transformation | google.com |
| Lithium Chloride | Synthesis of 4-phenylbutoxy sulfonic acid ester | Catalyzes sulfonation of 4-phenyl-n-butanol | google.com |
| Manganese Chloride | Synthesis of 4-(4-phenylbutoxy)benzonitrile | Catalyzes the cyanation step | google.com |
Optimized Catalytic Conditions
Optimizing reaction conditions is essential for maximizing yield, minimizing reaction time, and ensuring the economic viability of a synthetic process. For the synthesis of 4-(4-phenylbutoxy)benzoic acid and its intermediates, specific conditions have been outlined.
The Williamson ether synthesis, a fundamental method for preparing ethers, is a common route to the precursor. byjus.comwikipedia.org This reaction typically involves a phenoxide reacting with an alkyl halide. wikipedia.org The synthesis of 4-(4-phenylbutoxy)benzoic acid often starts with the etherification of methylparaben (methyl 4-hydroxybenzoate) with an appropriate 4-phenylbutyl derivative. google.compatsnap.comdissertationtopic.net
In one optimized procedure, the reaction is conducted by heating a mixture of methylparaben and 1-bromo-4-phenylbutane in the presence of a catalyst and a base like potassium carbonate (K₂CO₃) in a suitable solvent such as DMF. patsnap.com After the etherification is complete, the resulting ester is hydrolyzed to the carboxylic acid. google.com
Detailed research findings have led to the optimization of these conditions:
Catalyst Loading: In iron-catalyzed cross-coupling reactions, catalyst loading can be as low as 0.05-0.10 mol%, demonstrating high efficiency. rsc.org
Temperature: Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 115 °C. wikipedia.orgpatsnap.com For instance, the reaction of methylparaben with 1-bromo-4-phenylbutane is heated to 115 °C. patsnap.com
Solvent: Apolar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to enhance the reaction rate by ensuring the availability of the nucleophile. wikipedia.orgpatsnap.com
Reaction Time: The duration of the reaction can vary from 1 to 11 hours, depending on the specific reactants and conditions. wikipedia.orgpatsnap.com The hydrolysis step to obtain the final acid product typically takes around 3 hours. google.com
Table 2: Optimized Conditions for the Synthesis of a 4-(4-Phenylbutoxy)benzoic Acid Intermediate
| Parameter | Condition | Description | Reference |
|---|---|---|---|
| Reactants | Methylparaben, 1-bromo-4-phenylbutane | Core components for the etherification | patsnap.com |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group | patsnap.com |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent to facilitate Sₙ2 reaction | patsnap.com |
| Temperature | 115 °C | Provides thermal energy to overcome activation barrier | patsnap.com |
| Reaction Time | 11 hours | Duration for the etherification reaction to reach completion | patsnap.com |
Once 4-(4-phenylbutoxy)benzoic acid is synthesized, it can be converted to this compound. This is a standard transformation typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com
Reactivity Profiles and Mechanistic Insights
Fundamental Acyl Chloride Transformations
As a typical acyl chloride, 4-(4-phenylbutoxy)benzoyl chloride readily undergoes reactions that involve the substitution of the chloride ion, a proficient leaving group. These transformations are central to its application as a chemical intermediate, enabling the introduction of the 4-(4-phenylbutoxy)benzoyl moiety into a diverse range of molecules.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. rsc.org The mechanism commences with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion and regenerating the carbonyl double bond to yield the substituted product. rsc.org
The reaction of this compound with alcohols, a process known as esterification, yields the corresponding esters. This reaction typically proceeds with high efficiency, often in the presence of a base such as pyridine (B92270) to neutralize the hydrogen chloride byproduct. shaalaa.comaskfilo.com The choice of alcohol, ranging from simple primary alcohols to more complex phenols, influences the reaction conditions and the properties of the resulting ester.
The esterification of various alcohols with acyl chlorides like benzoyl chloride can proceed under different conditions. For instance, the reaction of benzoyl chloride with methanol (B129727) can achieve full conversion at 80°C with a slight excess of methanol. ugent.be For less reactive alcohols or phenols, a base catalyst is often employed to enhance the nucleophilicity of the alcohol. shaalaa.comchemguide.co.ukshout.educationchemguide.co.uk The reaction with phenols, for example, can be facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide ion using a base like sodium hydroxide (B78521) before the addition of the acyl chloride. chemguide.co.ukshout.educationchemguide.co.uk
Table 1: Illustrative Esterification Reactions of Acyl Chlorides with Alcohols
| Acyl Chloride | Alcohol | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| Benzoyl chloride | Methanol | None | None (Flow) | Methyl benzoate | >99 | ugent.be |
| Benzoyl chloride | Ethanol | None | None (Flow) | Ethyl benzoate | >99 | ugent.be |
| Benzoyl chloride | Isopropyl alcohol | Not specified | Not specified | Isopropyl benzoate | Not specified | pearson.com |
| Benzoyl chloride | Phenol | Pyridine | Not specified | Phenyl benzoate | Not specified | shaalaa.com |
Note: This table presents data for analogous reactions and serves to illustrate the general conditions and outcomes of esterification with acyl chlorides. Specific data for this compound was not available in the searched literature.
The reaction of this compound with primary or secondary amines leads to the formation of amides. This amidation reaction is a crucial step in the synthesis of various compounds, most notably the anti-asthmatic drug Pranlukast (B1678047). In this synthesis, this compound is reacted with an amino-substituted benzopyran derivative. The reaction is typically carried out in an aprotic solvent, such as dimethylacetamide or dichloromethane (B109758), and in the presence of a base like pyridine or triethylamine (B128534) to scavenge the HCl generated. shaalaa.comblogspot.com
Table 2: Synthesis of Pranlukast Precursors via Amidation of this compound
| Amine Reactant | Base | Solvent | Temperature | Product | Reference |
| 8-amino-4-oxo-tetrazol-5-yl-4H-l-benzopyran hydrochloride | Pyridine | Dimethylacetamide (DMAC) | 25°C | Pranlukast Precursor | blogspot.com |
| 8-amino-4-oxo-tetrazol-5-yl-4H-l-benzopyran hydrochloride | Triethylamine (TEA) | Dimethylacetamide (DMAC) | 25°C | Pranlukast Precursor | blogspot.com |
| 3-amino-2-hydroxyacetophenone | Pyridine | Dichloromethane | ≤10°C | 2-acetyl-6-[4-(4-phenylbutoxy)benzamido]phenol | shaalaa.com |
Electrophilic Aromatic Acylation Reactions (Friedel-Crafts Acylation)
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), this compound can act as an electrophile in Friedel-Crafts acylation reactions. askfilo.comaskfilo.comlibretexts.orglibretexts.org This reaction involves the acylation of an aromatic ring, leading to the formation of a new carbon-carbon bond and the synthesis of aryl ketones. The electrophile is an acylium ion, generated by the reaction of the acyl chloride with the Lewis acid. askfilo.comaskfilo.comlibretexts.org
The reactivity of the aromatic substrate is a key factor in the success of the Friedel-Crafts acylation. Electron-rich aromatic compounds, such as anisole (B1667542), are more susceptible to acylation than electron-deficient ones. blogspot.comnih.gov For instance, the acylation of anisole with benzoyl chloride can be effectively catalyzed by various Lewis acids to produce methoxybenzophenones. nih.gov
A noteworthy variation is the intramolecular Friedel-Crafts acylation. In molecules containing both an acyl chloride and an aromatic ring suitably positioned, cyclization can occur to form a new ring system. For example, 4-phenylbutanoyl chloride undergoes intramolecular Friedel-Crafts acylation to yield α-tetralone. blogspot.com Given the structure of this compound, intramolecular cyclization onto the phenyl ring of the butoxy chain is a theoretical possibility, although it would lead to a large and likely strained ring system.
Table 3: Representative Friedel-Crafts Acylation Reactions
| Acylating Agent | Aromatic Substrate | Catalyst | Product | Reference |
| Benzoyl chloride | Benzene (B151609) | AlCl₃ | Benzophenone | askfilo.comaskfilo.com |
| Benzoyl chloride | Anisole | HBEA Zeolite | 4-Methoxybenzophenone | nih.gov |
| 4-Phenylbutanoyl chloride | (intramolecular) | AlCl₃ | α-Tetralone | blogspot.com |
Note: This table provides examples of Friedel-Crafts acylation with related acyl chlorides to illustrate the general principles of this reaction type.
Strategic Considerations in Reaction Performance
The successful application of this compound in synthesis hinges on careful control of reaction conditions to maximize the yield of the desired product while minimizing side reactions. A primary concern is the compound's susceptibility to hydrolysis.
Role as a Source of Benzoyl Cation Synthon
In the realm of organic synthesis, the concept of a "synthon" refers to a hypothetical structural unit that can be formed by a reagent and is part of a retrosynthetic analysis. A benzoyl cation synthon, specifically, is a conceptual positively charged benzoyl group that can be delivered to a nucleophile. The compound this compound serves as a practical and reactive synthetic equivalent for the 4-(4-phenylbutoxy)benzoyl cation synthon, particularly in acylation reactions.
The primary mechanism through which this compound functions as a source of a benzoyl cation synthon is through its reaction with a Lewis acid catalyst in Friedel-Crafts acylation reactions. blogspot.comchemguide.co.ukorganic-chemistry.org In a typical Friedel-Crafts acylation, the Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. libretexts.orgmasterorganicchemistry.com This coordination makes the chlorine a better leaving group, facilitating its departure and the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is the active species that is then attacked by an aromatic ring or another nucleophile, leading to the formation of a new carbon-carbon bond. libretexts.orgyoutube.com
While specific studies detailing the isolation and characterization of the 4-(4-phenylbutoxy)benzoyl acylium ion are not extensively documented, its transient formation is inferred from the successful acylation reactions where this compound is employed. The presence of the electron-donating 4-phenylbutoxy group on the benzene ring can influence the reactivity of the corresponding acylium ion.
A significant application demonstrating the role of this compound as a benzoyl cation synthon source is in the synthesis of the drug Pranlukast. newdrugapprovals.orgpatsnap.comtsijournals.com In several synthetic routes to Pranlukast, 4-(4-phenylbutoxy)benzoic acid is first converted to this compound in situ by reacting it with thionyl chloride (SOCl₂). newdrugapprovals.orgpatsnap.com The resulting benzoyl chloride is then immediately reacted with an amino group of a complex intermediate without the need for purification.
This in situ generation and subsequent acylation highlight the utility of this compound as a reactive intermediate that effectively delivers the 4-(4-phenylbutoxy)benzoyl moiety. The reaction proceeds readily, indicating the efficient formation of the electrophilic benzoyl cation equivalent that is then captured by the nucleophilic amine.
The table below summarizes the reaction conditions for the acylation step in the synthesis of a Pranlukast intermediate, where this compound acts as the benzoyl cation synthon source.
| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| 4-(4-phenylbutoxy)benzoic acid, 8-amino-4-oxo-tetrazol-5-yl-4H-l-benzopyran hydrochloride salt | Thionyl chloride, Triethylamine | Dimethylacetamide (DMAC) | 25 | 4 | Pranlukast |
| 4-(4-phenylbutoxy)benzoic acid, 8-amino-4-oxo-tetrazol-5-yl-4H-l-benzopyran hydrochloride salt | Thionyl chloride, Pyridine | Dimethylacetamide (DMAC) | 25 | 5 | Pranlukast |
| 4-(4-phenylbutoxy)benzoic acid, 8-amino-4-oxo-tetrazol-5-yl-4H-l-benzopyran hydrochloride salt | Thionyl chloride, Triethylamine | Dimethylacetamide (DMAC) | 50 | 4 | Pranlukast |
| 4-(4-phenylbutoxy)benzoic acid, 3-amino-2-hydroxyacetophenone | Thionyl chloride, Pyridine | Dichloromethane | ≤10 | 2 | 2-acetyl-6-[4-(4-phenylbutoxy)benzamido]phenol |
Applications in Advanced Chemical and Materials Science Research
Medicinal Chemistry and Pharmaceutical Synthesis
In the realm of drug discovery and development, 4-(4-phenylbutoxy)benzoyl chloride is valued as a key intermediate. Its acyl chloride group provides a reactive site for forming stable amide and ester bonds, a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).
Role as a Starting Material in Novel Compound Design
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of targeted therapeutic agents. Its most notable role is in the production of Pranlukast (B1678047), a leukotriene receptor antagonist used in the management of asthma. chemsrc.comgoogle.com The synthesis involves the reaction of 4-(4-phenylbutoxy)benzoic acid, the direct precursor to the benzoyl chloride, with other chemical moieties to construct the final complex drug molecule. google.com The 4-(4-phenylbutoxy)benzoyl portion of the molecule is crucial for its biological activity, demonstrating the importance of this specific chemical scaffold in drug design. This compound falls under the category of an intermediate for active pharmaceutical ingredients and is utilized in various types of chemical and pharmaceutical synthesis. chemicalbull.com
The general synthetic pathway to obtain the necessary precursor, 4-(4-phenylbutoxy)benzoic acid, often involves the condensation of a 4-phenylbutane derivative with a p-hydroxybenzoate, followed by hydrolysis. google.com This acid is then typically converted to the more reactive this compound using a chlorinating agent like thionyl chloride or oxalyl chloride, preparing it for subsequent coupling reactions. google.comorgsyn.org
Table 1: Key Intermediates in Pranlukast Synthesis
| Compound Name | Role in Synthesis | CAS Number |
|---|---|---|
| 4-(4-phenylbutoxy)benzoic acid | Direct precursor to the acyl chloride | 136450-06-1 |
| This compound | Reactive intermediate for acylation | 108807-05-2 |
| Pranlukast | Final Active Pharmaceutical Ingredient | 103177-37-3 |
Utility in Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Benzoyl chloride and its derivatives are exceptionally useful tools in SAR investigations. ubaya.ac.idnih.gov By systematically modifying the substituents on the benzoyl ring, chemists can synthesize a library of related compounds and test how these changes affect the molecule's interaction with a biological target, such as an enzyme or receptor. ubaya.ac.idubaya.ac.id
While direct SAR studies on this compound are not extensively published, the principles are well-established. The 4-(4-phenylbutoxy) group provides a specific combination of lipophilicity and conformational flexibility. Researchers can create analogues by:
Altering the length of the butoxy chain.
Introducing substituents on the terminal phenyl ring.
Changing the position of the phenylbutoxy group on the benzoyl ring.
These modifications would allow for a detailed exploration of the binding pocket of a target receptor, helping to optimize the compound's potency and selectivity. ubaya.ac.id For instance, studies on N-benzoyl-N'-phenylthiourea derivatives have shown that the addition of specific functional groups, like chlorine, can significantly influence cytotoxic activity against cancer cells, highlighting the impact of both steric and electronic effects. ubaya.ac.id Similarly, the synthesis of various 4-(4-(aminocarbonyl)benzoyl)benzoic acid derivatives has been used to probe the active sites of steroid 5 alpha-reductase isozymes. nih.gov This approach allows for the rational design of more effective drug candidates.
Application in Prodrug Synthesis and Targeted Delivery Strategies
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. This strategy is often employed to improve a drug's solubility, stability, or to achieve targeted delivery to specific tissues, thereby reducing systemic side effects. The reactive nature of this compound makes it a suitable linker for creating prodrugs.
The acyl chloride can react with a hydroxyl or amino group on a parent drug molecule to form an ester or amide linkage. This linkage can be designed to be stable in the general circulation but cleavable by specific enzymes (e.g., esterases) that are abundant in a target tissue, such as a tumor or the liver. nih.gov For example, the acyloxybenzyl prodrug approach involves an acyl group that is hydrolyzed by enzymes, leading to the release of the active phosphonate (B1237965) drug. nih.gov Similarly, various drugs have been linked to maleimide (B117702) derivatives by first converting a carboxylic acid to a reactive benzoyl chloride, creating prodrugs with potential anticancer and antibacterial activities. iaea.org
By attaching the 4-(4-phenylbutoxy) moiety to a drug, one could potentially enhance its lipophilicity, which may aid in crossing cellular membranes. The specific ester or amide bond formed would be subject to hydrolysis, releasing the active drug at the desired site of action.
Innovations in Materials Science
The versatility of this compound extends beyond pharmaceuticals into the field of materials science. Its unique combination of a reactive functional group and a bulky, aromatic side-chain allows for its incorporation into polymers and other macromolecules to create materials with specific, desirable characteristics.
Development of Advanced Materials with Specific Characteristics
The introduction of the 4-(4-phenylbutoxy) group into a material's structure can impart properties such as hydrophobicity, thermal stability, and liquid crystallinity. Acyl chlorides are common reagents in the synthesis of specialized materials. For instance, 4-(Phenylazo)benzoyl chloride has been used in the synthesis of polyacetylene derivatives, creating polymers with interesting electronic and optical properties. scbt.comsigmaaldrich.com
By analogy, this compound could be used to functionalize surfaces or nanoparticles. Reacting it with hydroxyl-terminated surfaces would create a robust, hydrophobic coating due to the long phenylbutoxy chain. Furthermore, the synthesis of calamitic (rod-shaped) liquid crystals often involves the esterification of phenols with substituted benzoic acids or their corresponding acyl chlorides. nih.gov The rigid-flexible nature of this compound makes it a candidate for creating novel liquid crystalline materials, which are essential components in display technologies and optical sensors.
Integration into Polymer and Macromolecule Synthesis
Polymer chemistry frequently utilizes acyl chlorides for polymerization reactions, particularly in step-growth polymerization. Di-acyl chlorides, such as terephthaloyl chloride, are reacted with diamines or diols to produce high-performance polymers like aramids and polyesters. researchgate.net
While this compound is a mono-functional acyl chloride, it can be used in several ways in polymer synthesis:
End-capping: It can be used to terminate a polymer chain, a process known as end-capping. This controls the molecular weight and imparts the properties of the phenylbutoxy group to the polymer termini, which can influence solubility and processing characteristics. researchgate.net
Grafting onto Polymers: It can be reacted with functional groups along an existing polymer backbone (e.g., polymers with pendant hydroxyl groups) to create graft copolymers. This process dramatically alters the surface properties and bulk morphology of the original polymer.
Monomer Synthesis: The this compound can be used to synthesize a more complex monomer, which is then subjected to polymerization. For example, it could be reacted with a molecule containing a polymerizable group (like a vinyl or acrylic group) to create a monomer that carries the bulky, hydrophobic phenylbutoxy side chain.
The integration of this moiety into a polymer backbone can enhance thermal stability and modify the material's mechanical properties, opening avenues for creating new plastics, fibers, and films for specialized applications. mdpi.comupc.edu
Preparation of Polyacetylene Derivatives
A thorough review of scientific literature does not reveal documented instances of this compound being utilized in the preparation of polyacetylene derivatives. While structurally related compounds, such as 4-(phenylazo)benzoyl chloride, have been employed in the synthesis of polyacetylene derivatives, there is no direct evidence to suggest that this compound is used for this purpose. nih.govsigmaaldrich.com
Incorporation into Polybenzoxazole Raw Materials and Monomers
Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs typically involves a two-step process. The first step is the formation of a soluble precursor, a poly(o-hydroxyamide) (PHA), through the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative, such as a dicarboxylic acid chloride. researchgate.net The subsequent step involves the thermal cyclization of the PHA to form the final PBO.
Furthermore, incorporating the 4-(4-phenylbutoxy) group into the polymer backbone via this compound could be a strategy to modify the properties of the resulting PBO. The flexible phenylbutoxy side chain might enhance the solubility of the PHA precursor in organic solvents and could also influence the final properties of the PBO, such as its processability, flexibility, and thermal characteristics. However, this remains a theoretical application based on the established principles of PBO synthesis, pending experimental validation.
Table 1: Key Reactants in Poly(o-hydroxyamide) Synthesis
| Compound Name | Role in PHA Synthesis |
|---|---|
| Bis(o-aminophenol)s | Diamine monomer providing the o-hydroxyamine functionality. |
| Dicarboxylic Acid Chlorides | Diacyl chloride monomer that reacts with the diamine. |
Broader Contributions to Chemical Research
The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of the pharmaceutical drug Pranlukast. tsijournals.compatsnap.comtsijournals.compatsnap.comresearchgate.net Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor, used in the treatment of bronchial asthma.
The synthesis of Pranlukast involves the acylation of 3-amino-2-hydroxyacetophenone with this compound. patsnap.comtsijournals.com This reaction forms the amide linkage that is a central feature of the Pranlukast molecule. The this compound is itself prepared from 4-(4-phenylbutoxy)benzoic acid, which can be synthesized through various routes. tsijournals.comtsijournals.compatsnap.com One common method involves the reaction of 4-(4-phenylbutoxy)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the corresponding acyl chloride. patsnap.comchemsrc.com
The use of this compound in the synthesis of Pranlukast highlights its importance in medicinal chemistry for the construction of complex bioactive molecules. Its bifunctional nature, with the reactive acyl chloride group and the extended phenylbutoxy tail, makes it a valuable building block for introducing this specific lipophilic moiety into a target structure.
Beyond its application in pharmaceutical synthesis, this compound is a versatile reagent in organic synthesis. As an acyl chloride, it can readily participate in a variety of reactions, including esterifications, amidation, and Friedel-Crafts acylations, to introduce the 4-(4-phenylbutoxy)benzoyl group into different molecular frameworks. This functional group can be of interest in materials science, for example, in the synthesis of liquid crystals or other functional polymers where the introduction of a flexible, aromatic side chain can influence the material's properties. tcichemicals.comuobasrah.edu.iq
Table 2: Research Applications of this compound
| Field of Research | Specific Application |
|---|---|
| Medicinal Chemistry | Key intermediate in the synthesis of Pranlukast. tsijournals.compatsnap.comtsijournals.compatsnap.comresearchgate.net |
| Organic Synthesis | Versatile acylating agent for introducing the 4-(4-phenylbutoxy)benzoyl moiety. |
Theoretical and Computational Investigations
Quantum Chemical Studies on Molecular Stability and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its stability and the reactivity of its functional groups. For 4-(4-phenylbutoxy)benzoyl chloride, these studies primarily focus on the acyl chloride group, which is the most reactive site in the molecule.
Density Functional Theory (DFT) Calculations for Bond Dissociation Energies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating properties like bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. Several DFT functionals, such as B3LYP, M06-2X, and ωB97X-D, are commonly employed for accurate BDE calculations. rsc.orgresearchgate.netnih.gov
Table 1: Representative Bond Dissociation Energies (BDEs) of Related Bonds Note: These are representative values from the literature for similar types of bonds and are provided for comparative purposes. The actual BDE for the C-Cl bond in this compound would require specific computational analysis.
| Bond Type | Molecule | Computational Method | Calculated BDE (kcal/mol) |
| C-Cl | Acetyl Chloride | DFT (B3LYP) | ~80-85 |
| C-Cl | Benzoyl Chloride | DFT (various) | ~75-80 |
| C-C | Ethane | Experimental | ~88-90 |
| C-H | Benzene (B151609) | Experimental | ~110-112 |
The carbonyl (C=O) group in this compound also plays a crucial role in its reactivity. The strength and polarity of the C=O bond influence the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack. libretexts.org In acyl chlorides, the inductive electron-withdrawing effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.org
Reaction Pathway Mapping and Kinetic Predictions
Computational chemistry can also be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. researchgate.netnih.gov This allows for the prediction of reaction kinetics and selectivity.
Utilization of Computational Databases for Mechanistic Understanding
Large-scale computational databases of reaction mechanisms are becoming increasingly valuable tools for chemists. researchgate.netacs.orgucla.edu These databases contain information on numerous elementary reaction steps, including those relevant to acyl chloride chemistry, such as nucleophilic acyl substitution. While a specific entry for this compound might not exist, the general mechanisms for the reactions of acyl chlorides with various nucleophiles (e.g., alcohols, amines, water) are well-documented. savemyexams.com These databases can be queried to understand the plausible mechanistic pathways for the reactions of this compound, which are expected to proceed via a nucleophilic addition-elimination mechanism, potentially through a tetrahedral intermediate or a concerted SN2-like pathway. researchgate.netnih.gov
Predictive Modeling for Reaction Progress and Selectivity
Predictive modeling, often employing machine learning techniques, is an emerging area in chemistry that can forecast the outcomes of chemical reactions, including product selectivity and yield. nih.govrsc.orgnih.gov These models are trained on large datasets of known reactions and can learn to predict the products of new reactions based on the structures of the reactants and the reaction conditions. For a molecule like this compound, a predictive model could be used to anticipate the major product in a reaction with a polyfunctional nucleophile, where multiple reaction sites are available. These models can consider factors such as steric hindrance and the electronic properties of different reactive sites to predict the most likely outcome. researchgate.net
Structure Reactivity and Structure Application Relationships
Influence of the 4-(4-Phenylbutoxy) Substituent
The 4-(4-phenylbutoxy) group is a significant modulator of the reactivity of the benzoyl chloride moiety and a key determinant in the biological activity of its derivatives. This substituent exerts its influence through a combination of steric and electronic effects and plays a crucial role in the interaction of resulting molecules with biological targets.
Steric Hindrance Effects on Acylation Kinetics and Regioselectivity
The 4-(4-phenylbutoxy) substituent, with its flexible four-carbon chain and terminal phenyl group, can present a degree of steric hindrance to incoming nucleophiles during acylation reactions. While the substituent is located at the para position, seemingly distant from the reactive acyl chloride group, its conformational flexibility allows it to fold back and potentially influence the trajectory of an approaching nucleophile. This effect, however, is generally considered to be less significant than the steric hindrance observed with ortho substituents.
In acylation reactions, the rate is influenced by the accessibility of the carbonyl carbon to the nucleophile. For bulky nucleophiles, the presence of a large substituent on the benzoyl chloride, even at the para position, can slow down the reaction rate compared to smaller, less sterically demanding substituents. For instance, in the synthesis of Pranlukast (B1678047), an anti-asthmatic drug, 4-(4-phenylbutoxy)benzoyl chloride is reacted with an amino group on a complex chromone (B188151) derivative. newdrugapprovals.orgpatsnap.comtsijournals.com The flexible phenylbutoxy chain could transiently shield the electrophilic carbonyl carbon, thereby affecting the kinetics of the amide bond formation.
Regioselectivity becomes a critical factor when the nucleophilic substrate contains multiple reactive sites. While the electronic nature of the nucleophilic centers is the primary determinant of regioselectivity, significant steric bulk on the acylating agent can favor reaction at the less sterically hindered nucleophilic site. In the case of this compound, its steric profile is not exceptionally large, and thus, electronic factors of the nucleophile are expected to dominate the regiochemical outcome in most cases.
Table 1: Qualitative Impact of Substituent Steric Hindrance on Acylation
| Substituent Position | General Effect on Acylation Rate | Influence on Regioselectivity |
| Ortho | Significant decrease | Can be a determining factor |
| Meta | Moderate decrease | Minor influence |
| Para | Minor to moderate decrease | Generally minimal influence |
Electronic Effects on Carbonyl Carbon Electrophilicity
The 4-(4-phenylbutoxy) substituent influences the electrophilicity of the carbonyl carbon primarily through resonance and inductive effects. The ether oxygen atom in the butoxy chain possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This electron-donating resonance effect increases the electron density on the benzene ring and, by extension, on the carbonyl carbon.
An increase in electron density on the carbonyl carbon reduces its electrophilicity, making it less susceptible to nucleophilic attack. Consequently, benzoyl chlorides with electron-donating substituents are generally less reactive than those with electron-withdrawing groups. The 4-(4-phenylbutoxy) group acts as an electron-donating group, thereby deactivating the benzoyl chloride towards nucleophilic acyl substitution compared to unsubstituted benzoyl chloride.
However, the ether oxygen also exerts an electron-withdrawing inductive effect due to its electronegativity. This effect is transmitted through the sigma bonds and decreases with distance. In the case of the 4-(4-phenylbutoxy) group, the resonance effect is generally considered to be more dominant than the inductive effect in influencing the reactivity of the para-positioned acyl chloride.
Table 2: Electronic Effects of a Para-Alkoxy Substituent on Benzoyl Chloride
| Electronic Effect | Description | Impact on Carbonyl Carbon | Overall Effect on Reactivity |
| Resonance (Mesomeric) | Donation of lone pair electrons from the ether oxygen to the benzene ring. | Decreased electrophilicity | Deactivating |
| Inductive | Withdrawal of electron density through the sigma bond due to the electronegativity of the oxygen atom. | Increased electrophilicity | Activating |
| Net Effect | Resonance effect generally outweighs the inductive effect. | Overall decrease in electrophilicity | Deactivating |
Impact on Receptor Binding Affinity and Potential Biological Interactions
The 4-(4-phenylbutoxy) substituent is a critical pharmacophoric element in the drug Pranlukast, where it contributes significantly to the molecule's binding affinity for the cysteinyl leukotriene receptor 1 (CysLT1). newdrugapprovals.orgallfordrugs.com The long, flexible butoxy chain allows the terminal phenyl group to access and interact with a hydrophobic pocket within the receptor.
The synthesis of Pranlukast involves the acylation of 8-amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one with this compound, highlighting the direct incorporation of this crucial binding element into the final drug structure. patsnap.comtsijournals.comdissertationtopic.netgoogle.com The choice of this specific substituent underscores its importance in establishing a high-affinity interaction with the target receptor, which is fundamental to the therapeutic effect of Pranlukast.
Comparative Analysis with Related Benzoyl Chloride Derivatives
To fully appreciate the role of the 4-(4-phenylbutoxy) substituent, it is instructive to compare its influence with that of other functional groups, such as alkynyl and thienyl moieties, which are employed in different chemical and biological applications.
Alkynyl-Substituted Analogs in Click Chemistry Applications
Benzoyl chloride derivatives containing a terminal alkyne group are valuable reagents in the field of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-functionalized benzoyl derivative and an azide-containing molecule.
An alkynyl-substituted benzoyl chloride would possess a different reactivity profile compared to this compound. The alkyne group is electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon and enhance the rate of acylation.
The primary utility of such an analog would be in bioconjugation and materials science. For example, a protein or a surface could be functionalized with an azide, and the alkynyl-benzoyl chloride could be used to attach a small molecule or a reporter group. The resulting benzoyl amide would serve as a stable linker, and the triazole ring formed via the click reaction is known for its high chemical stability.
Table 3: Comparison of this compound with an Alkynyl-Substituted Analog
| Feature | This compound | Alkynyl-Substituted Benzoyl Chloride |
| Substituent Electronic Effect | Electron-donating (net) | Electron-withdrawing |
| Carbonyl Electrophilicity | Decreased | Increased |
| Acylation Reactivity | Lower | Higher |
| Primary Application | Synthesis of specific bioactive molecules (e.g., Pranlukast) | Bioconjugation and materials science via click chemistry |
Thienyl-Substituted Analogs and Their π-Stacking / Charge-Transfer Interactions
A benzoyl chloride derivative where the phenyl group of the 4-(4-phenylbutoxy) substituent is replaced by a thienyl group would exhibit different electronic and intermolecular interaction properties. Thiophene (B33073) is an electron-rich aromatic heterocycle that can participate in π-stacking and charge-transfer interactions.
The electronic effect of a thienyl-containing substituent would be complex, with the potential for both electron-donating and -withdrawing character depending on its point of attachment and the nature of the interaction. In the context of biological receptor binding, a thienyl group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions can be a significant contributor to binding affinity.
Furthermore, the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor. Compared to the phenyl group in this compound, a thienyl group offers a different geometric and electronic profile for such non-covalent interactions, which could lead to altered binding affinities and selectivities for a given biological target. In materials science, the propensity of thienyl groups for π-stacking is exploited in the design of organic semiconductors and other functional materials.
Fluorinated Analogs and Enhanced Electrophilic Character
The introduction of fluorine atoms onto the aromatic ring of this compound is a key strategy for modulating its electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, and its presence on the benzene ring exerts a powerful electron-withdrawing effect through both inductive (-I) and resonance (-R) effects, although the inductive effect is dominant in this context.
This strong electron-withdrawing nature significantly enhances the electrophilic character of the carbonyl carbon in the benzoyl chloride moiety. The fluorine atoms pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.
Research Findings:
While specific kinetic studies on fluorinated derivatives of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry provide a clear predictive framework. Studies on simpler fluorinated benzoyl chlorides consistently demonstrate their heightened reactivity. For instance, research on the hydrolysis of substituted benzoyl chlorides shows that electron-withdrawing groups, such as trifluoromethyl (a group with strong fluorine-based inductive effects), accelerate reaction rates by stabilizing the transition state of nucleophilic attack. chemsrc.com Theoretical calculations on various substituted benzoyl chlorides also confirm that electron-withdrawing substituents, particularly fluorine, increase the molecule's susceptibility to heterolytic bond dissociation, a key step in many of its reactions. google.com
The position and number of fluorine substituents on the aromatic ring further refine this effect. Fluorine atoms at the ortho and para positions to the benzoyl group exert the strongest electron-withdrawing influence on the carbonyl carbon. This enhanced electrophilicity is highly advantageous in polymerization reactions, such as the synthesis of polyamides and polyesters, where the benzoyl chloride must react efficiently with less nucleophilic amine or alcohol monomers. The increased reactivity can lead to higher polymer yields, allow for reactions under milder conditions, and enable the use of a broader range of monomers.
Table 1: Comparison of Electrophilic Character in Benzoyl Chloride Analogs
| Compound Name | Structure | Key Feature | Expected Impact on Electrophilicity |
| This compound | Structure of parent compound | Phenylbutoxy group (electron-donating) | Baseline electrophilicity |
| 2-Fluoro-4-(4-phenylbutoxy)benzoyl Chloride | Structure with F at position 2 | Ortho-fluorine substituent | Significantly enhanced |
| 3-Fluoro-4-(4-phenylbutoxy)benzoyl Chloride | Structure with F at position 3 | Meta-fluorine substituent | Moderately enhanced |
| 2,6-Difluoro-4-(4-phenylbutoxy)benzoyl Chloride | Structure with F at positions 2 and 6 | Two ortho-fluorine substituents | Very significantly enhanced |
Note: The structures and relative electrophilicity are based on established principles of physical organic chemistry.
Alkoxy-Substituted Analogs in Polymer Chemistry Development
The alkoxy group, specifically the 4-phenylbutoxy group in the parent compound, plays a crucial role in determining the physical properties of polymers derived from it. By systematically varying the length and structure of this alkoxy chain, chemists can fine-tune the characteristics of the resulting materials, particularly in the field of high-performance polymers like liquid crystal polymers (LCPs) and specialty polyamides.
Alkoxy-substituted benzoyl chlorides are valuable monomers for creating polymers with tailored properties such as solubility, thermal behavior, and self-organizing capabilities. The long, flexible phenylbutoxy chain of this compound, for instance, can impart increased solubility in organic solvents and lower the melting point or glass transition temperature of the resulting polymer compared to analogs with shorter or no alkoxy chains. This improves processability, a critical factor in the manufacturing of polymer-based components.
Research Findings:
The synthesis of thermotropic liquid-crystalline polymers (TLCPs) often utilizes monomers with long alkoxy side groups. nih.gov Research has shown that reacting dialkoxy terephthaloyl chlorides with diols like hydroquinone (B1673460) or 2,6-naphthalene diol produces polymers that form nematic liquid crystal phases. nih.gov The length of the alkoxy side chain directly influences the thermal properties and molecular dynamics of these LCPs. Longer alkoxy chains tend to lower the melting temperatures and can affect the degree of crystallinity, acting as "molecular plasticizers" that disrupt tight chain packing. nih.gov
In the context of this compound analogs, replacing the phenylbutoxy group with other alkoxy chains (e.g., hexyloxy, dodecyloxy) would similarly modulate the properties of derived polymers. A longer alkyl chain would be expected to enhance flexibility and solubility, while potentially introducing or modifying liquid crystalline behavior. The presence of a terminal phenyl group on the butoxy chain also contributes to π-π stacking interactions, which can influence the morphology and mechanical properties of the polymer.
The use of alkoxy-substituted benzoyl chlorides is fundamental in the low-temperature polycondensation synthesis of aromatic polyamides. scirp.org These reactions, typically involving the reaction of a diacid chloride with a diamine, benefit from the enhanced solubility and modified reactivity imparted by the alkoxy substituents. The resulting poly(ether-amide)s can exhibit unique properties, combining the rigidity of the aromatic amide backbone with the flexibility of the alkoxy side chains, leading to materials with good thermal stability and mechanical strength, suitable for fibers, films, and engineering plastics. nih.gov
Table 2: Alkoxy-Substituted Analogs and Their Role in Polymer Chemistry
| Compound Name | Key Structural Feature | Anticipated Polymer Property | Potential Application Area |
| 4-Methoxybenzoyl chloride noaa.gov | Short methoxy (B1213986) group | High rigidity, potential for high crystallinity | High-temperature resistant plastics |
| This compound chemsrc.com | Flexible phenylbutoxy chain | Balanced flexibility and rigidity, improved solubility | Engineering plastics, LCPs wikipedia.org |
| 4-(Dodecyloxy)benzoyl chloride dtic.mil | Long, flexible dodecyloxy chain | High flexibility, enhanced solubility, lower melting point | Processable LCPs, specialty coatings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
